molecular formula C15H14FN3O B7559115 (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone

Cat. No. B7559115
M. Wt: 271.29 g/mol
InChI Key: WBTHDIQKAIWKTN-UHFFFAOYSA-N
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Description

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities. In

Mechanism of Action

The mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and receptors involved in inflammation and tumor growth. It may also modulate the activity of certain signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has been shown to have a range of biochemical and physiological effects in in vitro studies. It has been reported to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase. It has also been shown to inhibit the growth of certain tumor cell lines, possibly by modulating the activity of the epidermal growth factor receptor (EGFR) and other signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments is its potential to modulate the activity of enzymes and receptors involved in inflammation and tumor growth. This makes it a potential candidate for drug discovery and development. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on cellular function and gene expression.

Synthesis Methods

The synthesis of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone involves a multi-step process that requires specialized knowledge in organic chemistry. The first step involves the reaction of 2-chloro-5-fluorobenzaldehyde with ethyl cyanoacetate to form a cyanoenone intermediate. The cyanoenone intermediate is then reacted with 2-methylpyrazine to form the final product. The synthesis of this compound requires careful control of reaction conditions and purification methods to ensure high yields and purity.

Scientific Research Applications

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-tumor activities in in vitro studies. It has also been reported to modulate the activity of certain enzymes and receptors, making it a potential candidate for drug discovery.

properties

IUPAC Name

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c1-10-8-18-13(9-17-10)15(20)19-6-2-3-11-4-5-12(16)7-14(11)19/h4-5,7-9H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTHDIQKAIWKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone

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